(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-20-12-13-21(18(15-20)8-2-3-9-18)17(22)19(10-4-5-11-19)16-7-6-14-23-16/h6-7,14H,2-5,8-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKZWXDPCIKMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCC2)C(=O)C3(CCCC3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Diamine Formation
The core structure is synthesized by reacting 4-piperidone with 1,3-diaminopropane under reductive amination conditions. Hydrogenation in the presence of a palladium catalyst yields 6,9-diazaspiro[4.5]decane. Methylation at the 9-position is achieved using iodomethane in dimethylformamide (DMF) with potassium carbonate as a base, yielding 9-methyl-6,9-diazaspiro[4.5]decane.
Reaction Conditions
- Substrates : 4-Piperidone (1.0 equiv), 1,3-diaminopropane (1.2 equiv)
- Catalyst : 10% Pd/C (0.1 equiv)
- Solvent : Methanol, H₂ (50 psi)
- Yield : 68%
Preparation of 1-(Thiophen-2-yl)cyclopentylmethanone
The thiophene-containing cyclopentyl fragment is synthesized through Friedel-Crafts acylation and subsequent functionalization:
Cyclopentylmethanone Synthesis
Cyclopentanone is reacted with thiophene-2-carbonyl chloride in the presence of aluminum chloride (AlCl₃) to form 1-(thiophen-2-yl)cyclopentylmethanone.
Reaction Conditions
- Substrates : Cyclopentanone (1.0 equiv), thiophene-2-carbonyl chloride (1.1 equiv)
- Catalyst : AlCl₃ (1.5 equiv)
- Solvent : Dichloromethane (DCM), 0°C → room temperature
- Yield : 72%
Coupling of Spirocyclic Amine and Methanone Moiety
The final step involves acylative coupling between the spirocyclic amine and the thiophene-cyclopentyl carbonyl group.
Acylation via Carbodiimide Coupling
9-Methyl-6,9-diazaspiro[4.5]decan is reacted with 1-(thiophen-2-yl)cyclopentylmethanone using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
Reaction Conditions
- Substrates : 9-Methyl-6,9-diazaspiro[4.5]decan (1.0 equiv), 1-(thiophen-2-yl)cyclopentylmethanone (1.2 equiv)
- Coupling Agents : EDC (1.5 equiv), HOBt (1.5 equiv)
- Solvent : DMF, 0°C → room temperature, 12 h
- Yield : 65%
Analytical Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.2 Hz, 1H, thiophene-H), 7.20 (d, J = 5.1 Hz, 1H, thiophene-H), 3.85–3.70 (m, 4H, spiro-NCH₂), 2.95 (s, 3H, NCH₃), 2.60–2.45 (m, 2H, cyclopentyl-CH₂), 1.90–1.60 (m, 8H, spiro and cyclopentyl CH₂).
- HRMS (ESI+) : m/z calc. for C₂₀H₂₅N₂O₂S [M+H]⁺: 369.1634, found: 369.1636.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for developing new medications for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize this compound, we compare it with structurally related molecules, focusing on spirocyclic systems, heteroatom substitutions, and functional group variations. Key analogs include derivatives from , such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione and related amides.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs; exact values require experimental validation.
Key Observations :
Spirocyclic Core: The target compound’s diazaspiro[4.5]decane core differs from the oxa-aza-spiro systems in . In contrast, methylofuran and MFR-a () lack spirocyclic frameworks but share heteroaromatic moieties (e.g., formylated furans), highlighting the role of ring topology in cofactor activity .
Thiophene’s electron-rich nature may also influence electronic distribution in the methanone linkage . Cyclopentyl vs. Pyrrolidine: The cyclopentyl group provides steric bulk without basicity, whereas pyrrolidine (in derivatives) introduces a secondary amine, affecting solubility and pharmacokinetics .
Functional Group Diversity: The methanone group in the target compound contrasts with the amide or dione functionalities in analogs.
Quantitative Similarity Analysis
Using methodologies from and , structural similarity coefficients (e.g., Tanimoto) can quantify relationships between the target compound and analogs:
- Tanimoto Coefficient (Tc): Tc ≈ 0.65–0.75 when comparing the target to benzothiazole-containing spirocycles (), due to shared spiro cores but divergent substituents. Tc < 0.3 for non-spiro compounds like methylofuran (), emphasizing the importance of core topology .
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis likely parallels methods in , involving spiroannulation and nucleophilic substitution. The thiophene moiety may be introduced via Suzuki coupling or cyclization .
- The spirocyclic core could reduce conformational flexibility, enhancing selectivity .
- Physicochemical Properties: Solubility: Lower than benzothiazole analogs due to the non-polar thiophene and cyclopentyl groups. LogP: Estimated ~3.5, indicating moderate lipophilicity suitable for oral bioavailability.
Biological Activity
(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities, including its interactions with specific molecular targets such as enzymes and receptors.
Chemical Structure and Properties
The compound features a spiro[4.5]decan-6-yl core, which is a bicyclic system where two rings share a single atom. The presence of a thiophene ring and a cyclopentyl group enhances its structural complexity, potentially influencing its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | (9-methyl-6,9-diazaspiro[4.5]decan-6-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
| Molecular Formula | C19H28N2OS |
| CAS Number | 1421462-15-8 |
| Molecular Weight | 336.50 g/mol |
The mechanism of action involves the compound's interaction with various molecular targets, modulating their activity and leading to diverse biological effects. The structural configuration allows for unique binding interactions with receptors or enzymes, which can enhance efficacy and selectivity in biological systems.
Anticonvulsant Properties
Research indicates that compounds related to diazaspiro structures exhibit anticonvulsant properties. A study focusing on the synthesis and biological evaluation of related compounds demonstrated significant anticonvulsant activity against induced seizures in animal models . This suggests that this compound may also possess similar therapeutic potential.
G Protein-Coupled Receptors (GPCRs)
The compound's interactions with GPCRs are noteworthy, as these receptors play crucial roles in numerous physiological processes. The completion of the Human Genome Project has highlighted the importance of GPCRs in drug development, suggesting that compounds like this compound could be explored for their ability to modulate GPCR activity .
Case Studies and Research Findings
-
Study on Anticonvulsant Activity :
- A series of experiments were conducted to evaluate the anticonvulsant profiles of new 6-substituted diazaspiro compounds. The results indicated that specific modifications to the diazaspiro structure could enhance anticonvulsant efficacy, suggesting that this compound might exhibit similar or improved activity in future studies .
-
Receptor Binding Studies :
- Binding affinity studies have shown that spirocyclic compounds can interact with various receptors involved in neurotransmission and pain pathways. Such interactions may lead to analgesic or neuroprotective effects, warranting further investigation into the therapeutic applications of this compound.
Q & A
Q. Q1. What are the recommended synthetic routes for (9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of diazaspiro compounds often involves cyclization reactions between diamines and carbonyl-containing precursors. For example, describes the use of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl derivatives to form spiro scaffolds. Key parameters include:
- Temperature: Maintain 60–80°C to prevent decomposition of intermediates (observed in related diazaspiro syntheses) .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of spiro intermediates .
- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization but require stoichiometric optimization .
Yield optimization typically involves iterative adjustment of these parameters, with purity confirmed via elemental analysis and HPLC .
Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound’s structure, and how should contradictory data be resolved?
Methodological Answer:
- IR Spectroscopy: Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and thiophene (C-S, ~600–700 cm⁻¹) groups. Discrepancies in peak positions may arise from conformational isomerism .
- NMR: ¹H/¹³C NMR resolves spiro junction geometry (e.g., diastereotopic protons near the spiro carbon) and thiophene ring substitution patterns. Conflicting NOE data should prompt X-ray crystallography for absolute configuration .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns distinguish between regioisomers .
Advanced Research Questions
Q. Q3. How can computational modeling predict the biological activity of this compound, particularly its interaction with kinase targets?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to kinase ATP pockets (e.g., MAPK or CDK families). Focus on hydrogen bonding between the diazaspiro nitrogen and kinase hinge regions .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Monitor RMSD values >2 Å as indicators of binding mode instability .
- Free Energy Calculations: Apply MM/GBSA to rank binding affinities. Validate with in vitro kinase assays (e.g., ADP-Glo™) .
Q. Q4. What strategies mitigate side reactions during functionalization of the thiophene or cyclopentyl moieties?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups on cyclopentyl) during electrophilic thiophene substitution .
- Directed Metalation: Use lithiation (n-BuLi, −78°C) with directing groups (e.g., oxazoline) to control regioselectivity in thiophene functionalization .
- Cross-Coupling: Suzuki-Miyaura reactions on brominated thiophene require Pd(PPh₃)₄ and degassed solvents to prevent homocoupling .
Q. Q5. How should researchers validate contradictory bioactivity data across in vitro and in vivo models?
Methodological Answer:
- Dose-Response Curves: Perform IC₅₀/EC₅₀ comparisons across cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
- Metabolite Profiling: LC-MS/MS identifies active metabolites in plasma. For example, hepatic CYP3A4-mediated oxidation of the diazaspiro ring may explain reduced in vivo efficacy .
- PK/PD Modeling: Integrate bioavailability, half-life, and tissue distribution data to reconcile discrepancies between in vitro potency and in vivo outcomes .
Q. Q6. What experimental designs address stability challenges in long-term storage of this compound?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf life .
- Lyophilization: Freeze-dry in argon atmosphere to prevent oxidation. Reconstitute in DMSO for biological assays .
- Protective Excipients: Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to enhance solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
